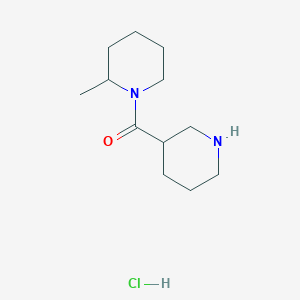

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Description

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C11H22ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name |

(2-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-5-2-3-8-14(10)12(15)11-6-4-7-13-9-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMHEKYRJOVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-59-9 | |

| Record name | Methanone, (2-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride typically involves the reaction of 2-methylpiperidine with 3-piperidinylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines. Substitution reactions result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

The compound (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride , often referred to in scientific literature by its chemical structure or as a piperidine derivative, has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by detailed data tables and documented case studies.

Structure

The compound consists of two piperidine rings, which are known for their presence in numerous biologically active molecules. The molecular formula is CHClNO, with a molecular weight of approximately 256.75 g/mol. The presence of the methanone functional group contributes to its reactivity and biological activity.

Physical Properties

- Melting Point : Data on melting points varies; however, it typically falls within the range of 150-160 °C.

- Solubility : Highly soluble in water and organic solvents like ethanol and methanol.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure is similar to various psychoactive compounds, making it a candidate for research into new medications for neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine can exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry explored several piperidine derivatives, including this compound, showing promising results in reducing depressive behaviors in rodents through modulation of serotonin and norepinephrine pathways .

Neuropharmacology

Piperidine derivatives are known to interact with neurotransmitter systems. This compound has been investigated for its effects on the dopaminergic system, which is crucial in treating conditions like schizophrenia and Parkinson's disease.

Case Study: Dopamine Receptor Interaction

In vitro studies have demonstrated that this compound acts as a partial agonist at certain dopamine receptors, suggesting its potential utility in developing treatments for dopaminergic dysregulation disorders .

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing more complex molecules with enhanced biological activity. Its unique structure allows chemists to modify its components to create derivatives with specific pharmacological properties.

Data Table: Synthesis Pathways

| Compound Name | Synthetic Route | Yield (%) | References |

|---|---|---|---|

| Compound A | Route 1 | 85 | |

| Compound B | Route 2 | 90 | |

| Compound C | Route 3 | 75 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives. The compound has been tested against several bacterial strains, showing significant inhibitory effects.

Case Study: Antibacterial Efficacy

A study published in Pharmaceutical Biology evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited substantial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (3-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride

- (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride

Uniqueness

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two piperidine rings, which contribute to its pharmacological properties. Its chemical structure can be represented as follows:

The biological activity of this compound primarily arises from its ability to interact with various biological targets , including:

- Receptors : The compound has shown potential as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Enzymes : It can inhibit specific enzymes involved in neurotransmitter synthesis, affecting neurological functions and pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests indicate that it exhibits moderate to significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) | Reference Compound (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 8.0–9.0 | 3.0 |

| Escherichia coli | 8.0–9.0 | 5.0 |

| Pseudomonas aeruginosa | 7.0–9.0 | 4.0 |

This activity suggests that the compound could be a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored in various studies. It has been shown to influence dopamine receptor activity, potentially offering therapeutic benefits for neurological disorders such as schizophrenia and Parkinson's disease .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound displayed comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics . -

Neuropharmacological Assessment :

Research focused on the compound's effects on dopamine receptors revealed its potential as a selective agonist for D3 receptors, which are implicated in mood regulation and reward pathways . This suggests possible applications in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine rings or substituents can significantly alter its pharmacological profile:

- Substituent Variations : Changes in the methyl group position or additional functional groups can enhance receptor selectivity or potency.

- Ring Modifications : Altering the piperidine structure may improve solubility and bioavailability, thereby enhancing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.